molecular formula C13H17NO4S B1386175 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid CAS No. 1099184-76-5

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid

Cat. No.: B1386175
CAS No.: 1099184-76-5
M. Wt: 283.35 g/mol
InChI Key: LKYJIOGEHCYIPY-UHFFFAOYSA-N
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Description

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid (CAS: 1099184-76-5; MFCD12754214) is a benzoic acid derivative featuring a piperidine-1-sulfonylmethyl substituent at the para position of the aromatic ring . The compound is synthesized with high purity (97%) and is structurally characterized by:

  • A piperidine-1-sulfonylmethyl group, which introduces steric bulk and sulfonamide functionality, often associated with enzyme inhibition or receptor binding .

This molecule is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes like aldo-keto reductase AKR1C3 and dihydrofolate reductase (DHFR) .

Properties

IUPAC Name

4-(piperidin-1-ylsulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)12-6-4-11(5-7-12)10-19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYJIOGEHCYIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Benzoic Acid Derivatives

A common route starts with 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid as the substrate. The halomethyl group is converted into a sulfonylmethyl intermediate by reaction with sulfur dioxide or sulfonyl chlorides under controlled conditions.

  • Reagents: Sulfur dioxide sources or sulfonyl chlorides.
  • Conditions: Typically carried out in polar aprotic solvents (e.g., dichloromethane, acetonitrile) at low to moderate temperatures (0-50 °C).
  • Outcome: Formation of 4-(sulfonylmethyl)benzoic acid intermediate.

Nucleophilic Substitution with Piperidine

The sulfonylmethyl intermediate is then reacted with piperidine to form the piperidin-1-ylsulfonylmethyl derivative.

  • Reagents: Piperidine (excess or stoichiometric), base (e.g., triethylamine) to neutralize acid byproducts.
  • Solvent: Dichloromethane or toluene.
  • Temperature: Room temperature to reflux depending on reactivity.
  • Time: Several hours to overnight to ensure complete substitution.

Alternative Method: Direct Sulfonylation with Piperidinyl Sulfonyl Chloride

Another approach involves preparing piperidin-1-ylsulfonyl chloride first, then coupling it directly to 4-(hydroxymethyl)benzoic acid or its derivatives.

  • Reagents: Piperidin-1-ylsulfonyl chloride, 4-(hydroxymethyl)benzoic acid.
  • Conditions: Base such as pyridine or triethylamine, solvent like dichloromethane, temperature 0-25 °C.
  • Advantages: Potentially higher selectivity and yield.

Though direct preparation methods for 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid are scarce, analogous compounds such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid have been prepared using related sulfonylation and amine substitution methods (Patent CN103382191B).

Step Reagents & Conditions Description Yield/Notes
1 4-(halomethyl)benzoic acid + sulfur dioxide source Sulfonylation to form sulfonylmethyl intermediate Moderate to high yield
2 Sulfonylmethyl intermediate + Piperidine + base Nucleophilic substitution to introduce piperidine Reaction at room temperature or reflux
3 Purification by crystallization or chromatography Isolation of pure acid High purity achievable
Parameter Typical Range Effect on Reaction
Solvent Dichloromethane, Toluene, Acetonitrile Influences solubility and reaction rate
Temperature 0 °C to reflux (~80 °C) Higher temp increases rate but may cause side reactions
Base Type Triethylamine, Pyridine Neutralizes acid byproducts, improves yield
Reaction Time 4-24 hours Longer times ensure complete conversion
Molar Ratios Piperidine:Intermediate = 1.1-1.5:1 Excess amine drives substitution
  • Crystallization: Using solvents like ethyl acetate/hexane mixtures.
  • Column Chromatography: Silica gel with gradient elution (e.g., dichloromethane/methanol).
  • Membrane Separation: For removing low molecular weight impurities, as referenced in related sulfonyl compound purifications.
  • Sulfonylation followed by nucleophilic substitution is a robust and reproducible method for preparing piperidinylsulfonyl benzoic acids.
  • Reaction conditions such as solvent choice and temperature critically affect yield and purity.
  • Direct coupling of piperidinylsulfonyl chloride to benzoic acid derivatives can improve selectivity.
  • Analogous synthetic routes for related compounds demonstrate yields typically above 70%, with high purity suitable for pharmaceutical intermediates.
  • Membrane separation and chromatographic purification enhance final product quality.
Method Starting Material Key Reagents Conditions Advantages Disadvantages
Sulfonylation + Piperidine substitution 4-(halomethyl)benzoic acid SO2 source, Piperidine, Base RT to reflux, DCM or toluene Straightforward, scalable Requires handling SO2 or sulfonyl chlorides
Direct coupling with piperidinyl sulfonyl chloride 4-(hydroxymethyl)benzoic acid Piperidin-1-ylsulfonyl chloride, Base 0-25 °C, DCM High selectivity, mild conditions Requires synthesis of sulfonyl chloride
Esterification and subsequent oxidation (alternative) 4-(piperidin-1-yl)benzoate Oxidizing agents Varied Alternative route Multi-step, moderate yields

The preparation of this compound is effectively achieved through sulfonylation of halomethyl benzoic acid derivatives followed by nucleophilic substitution with piperidine. Optimization of reaction parameters and purification methods ensures high yield and purity. Alternative strategies involving direct coupling with sulfonyl chlorides provide complementary approaches. These methods are supported by analogous compound syntheses documented in patents and literature, confirming their robustness and applicability in pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be utilized in the development of novel compounds with specific properties.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of corresponding oxidesHydrogen peroxide, potassium permanganate
ReductionProduction of reduced derivativesSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of functional groupsHalogens, alkylating agents

Biology

In biological research, this compound has shown promise as a bioactive agent . Preliminary studies suggest that it may interact with specific molecular targets, potentially modulating their activity. This interaction could influence cellular signaling pathways and metabolic processes, making it a candidate for further investigation in pharmacological studies.

Case Study: Anticancer Activity
A study explored the anticancer potential of piperidine derivatives, including this compound. The results indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapeutics.

Medicine

The medicinal applications of this compound are under investigation for its potential as a therapeutic agent . Its structural features may allow it to act as a modulator for specific diseases, including inflammatory conditions and certain types of cancer. Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy.

Table 2: Potential Therapeutic Applications

Application AreaPotential Use
Cancer TreatmentModulation of cancer cell growth
Anti-inflammatoryPossible reduction of inflammatory responses
Neurological DisordersExploration in neuroprotective strategies

Mechanism of Action

The mechanism of action of 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine moiety can enhance the compound’s binding affinity to certain receptors or proteins, influencing cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfonamide Linkage and Substituents
Compound Name Structure Key Differences Biological Relevance
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid Benzoic acid with -CH₂-SO₂-piperidine at C4 Reference compound Potential enzyme inhibition (e.g., AKR1C3, DHFR)
4-[(Piperidine-1-sulfonyl)amino]benzoic acid (CAS: N/A) Direct sulfonamide linkage (-SO₂-NH-) at C4 Lacks methylene bridge; sulfonamide NH may enhance hydrogen bonding Modified solubility and target interactions
2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid Methoxy at C2; 4-methylpiperidine sulfonyl at C5 Electron-donating methoxy group alters electronic properties; methyl-piperidine enhances lipophilicity Improved metabolic stability or membrane permeability
Piperidine/Piperazine Modifications
Compound Name Structure Key Differences Biological Relevance
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS: 106261-49-8) Piperazine ring with methyl group; dihydrochloride salt Increased basicity (two nitrogen atoms); salt form improves solubility Enhanced aqueous solubility for in vivo applications
4-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS: N/A) Chloro substituent at C4; methyl-piperidine sulfonyl at C3 Electron-withdrawing Cl increases acidity; steric effects from C3 substitution Altered target binding or pharmacokinetics

Physicochemical Properties

Property This compound Analog 5g (4-(2-oxo-2-(4-(piperidin-1-ylsulfonyl)phenylamino)ethyl-amino)benzoic acid) 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Melting Point Not reported 174–175°C Not reported (salt form likely lowers mp)
Solubility Moderate (carboxylic acid enhances water solubility) Low (amide groups reduce solubility) High (dihydrochloride salt)
logP Estimated ~2.5 (piperidine increases lipophilicity) Higher (~3.0 due to additional amide) Lower (~1.8 due to polar piperazine)

Biological Activity

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine sulfonamide structure, is being investigated for various pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17N1O3S\text{C}_{13}\text{H}_{17}\text{N}_1\text{O}_3\text{S}

This structure features a benzoic acid moiety linked to a piperidine sulfonamide group, which is crucial for its biological activity. The presence of the sulfonamide functional group is known to enhance the compound's interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and immune responses. Preliminary studies suggest that it may modulate signaling pathways such as NF-κB and MAPK, which are critical in cellular responses to stress and inflammation .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human monocytic cell lines, suggesting its potential as an anti-inflammatory agent .

Table 1: Anti-inflammatory Effects

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α2008060%
IL-61505066.67%
IL-1β1003070%

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentrations (MIC) indicating potent activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli32
Pseudomonas aeruginosa64

3. Antitumor Activity

In addition to its anti-inflammatory and antibacterial effects, preliminary research suggests that this compound may possess antitumor properties. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study: Apoptotic Induction in Cancer Cells

A study involving human breast cancer cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers:

Table 3: Induction of Apoptosis

Concentration (μM)Caspase Activation (% Increase)
1025
2045
5075

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Sulfonylation : React 4-(chloromethyl)benzoic acid with piperidine-1-sulfonyl chloride under basic conditions (e.g., NaOH or Et₃N) in anhydrous DCM or THF. Monitor pH to avoid side reactions (e.g., hydrolysis of the sulfonyl group) .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of starting materials) and temperature (0–5°C to minimize byproducts). Track reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Structural Confirmation :

  • NMR : Assign peaks for the piperidinyl protons (δ 1.4–1.6 ppm, multiplet) and sulfonyl-methyl group (δ 3.8–4.0 ppm, singlet). Compare with analogs like 3-(Piperidin-1-ylsulfonyl)benzoic acid (CAS 636-76-0) for validation .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the sulfonyl-piperidine moiety (as demonstrated for sulfanylmethyl benzoic acid derivatives) .
    • Physicochemical Analysis :
  • Solubility : Test in DMSO (high solubility) and aqueous buffers (pH 7.4: ~2 mg/mL). Use shake-flask method with UV-Vis quantification (λmax ~260 nm) .
  • pKa Determination : Perform potentiometric titration in water/methanol (4:1) to identify acidic (benzoic acid: pKa ~2.5) and basic (piperidine: pKa ~10.5) groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what experimental assays validate these predictions?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like carbonic anhydrase (sulfonamide affinity) or GPCRs. Compare binding scores with known inhibitors (e.g., acetazolamide) .
  • ADMET Prediction : Calculate logP (estimated ~1.8) and bioavailability scores using SwissADME. Prioritize derivatives with CNS permeability (BBB score >0.3) .
    • Experimental Validation :
  • Enzyme Inhibition : Test against recombinant human carbonic anhydrase IX (IC50 determination via stopped-flow CO2 hydration assay). Include controls (e.g., acetazolamide) .
  • Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assay. Correlate results with molecular docking data .

Q. How should researchers resolve contradictions in spectral or biological data for this compound?

  • Case Example : Discrepancies in NMR shifts or unexpected bioactivity profiles.
  • Resolution Strategies :

  • Cross-Validation : Re-run NMR with higher field strength (600 MHz) and compare with computational predictions (e.g., ACD/Labs NMR simulator) .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed sulfonamide) that may skew bioactivity results .
  • Orthogonal Assays : Confirm enzyme inhibition results with isothermal titration calorimetry (ITC) to rule out false positives .

Q. What strategies optimize the compound’s stability in long-term storage or biological matrices?

  • Stability Testing :

  • Thermal Stability : Store lyophilized powder at -20°C (degradation <5% over 12 months). Avoid aqueous solutions >48 hours (hydrolysis risk) .
  • Light Sensitivity : Protect from UV exposure (use amber vials) to prevent sulfonamide bond cleavage .
    • Biological Matrix Stability :
  • Plasma Incubation : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS. Add stabilizers (e.g., 1% ascorbic acid) if degradation exceeds 20% .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

  • SAR Framework :

  • Core Modifications : Replace piperidine with morpholine (increased hydrophilicity) or bulky substituents (improved target selectivity) .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoic acid ring to enhance enzyme binding .
    • Evaluation Metrics :
  • Potency : Measure IC50 shifts in enzyme assays.
  • Selectivity : Screen against off-targets (e.g., COX-2) to minimize side effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid
Reactant of Route 2
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid

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